1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to the triazole moiety, which is known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its ability to disrupt essential biological pathways in pests and weeds.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The starting materials often include 3-chloro-4-methylphenyl isocyanate and 3-methylsulfanylphenyl hydrazine. The reaction conditions usually require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves the inhibition of specific enzymes and pathways. In medicinal applications, it targets the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungi. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole compounds such as fluconazole, itraconazole, and voriconazole. These compounds also possess antifungal properties but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-N-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-11-7-8-14(10-16(11)19)23-12(2)17(21-22-23)18(24)20-13-5-4-6-15(9-13)25-3/h4-10H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBHCXJNNVGJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)SC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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